N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to an octanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediates. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and esters. It serves as a building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Wirkmechanismus
The mechanism of action of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide but has a shorter carbon chain.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another similar compound with a different core structure but similar functional groups.
Uniqueness: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is unique due to its longer carbon chain and the presence of both methoxy and phenyl groups.
Eigenschaften
CAS-Nummer |
651768-07-9 |
---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N'-methoxy-N'-methyl-N-phenyloctanediamide |
InChI |
InChI=1S/C16H24N2O3/c1-18(21-2)16(20)13-9-4-3-8-12-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
WAUYUNVIUOUMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CCCCCCC(=O)NC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.